molecular formula C9H7ClO2 B13679911 (7-Chloro-3-benzofuryl)methanol

(7-Chloro-3-benzofuryl)methanol

Katalognummer: B13679911
Molekulargewicht: 182.60 g/mol
InChI-Schlüssel: DAWHFKLQNUXZBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7-Chloro-3-benzofuryl)methanol is a chemical compound with the molecular formula C9H7ClO2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a chloro group at the 7th position and a methanol group at the 3rd position on the benzofuran ring gives this compound unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (7-Chloro-3-benzofuryl)methanol typically involves the chlorination of 3-benzofurylmethanol. One common method is the reaction of 3-benzofurylmethanol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar chlorination reactions with optimized conditions for higher yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: (7-Chloro-3-benzofuryl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, yielding 3-benzofurylmethanol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products:

    Oxidation: 7-Chloro-3-benzofurylcarboxylic acid.

    Reduction: 3-Benzofurylmethanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(7-Chloro-3-benzofuryl)methanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (7-Chloro-3-benzofuryl)methanol is not well-documented. benzofuran derivatives generally exert their effects by interacting with various molecular targets and pathways. For example, they may inhibit specific enzymes or interfere with cellular signaling pathways, leading to their observed biological activities .

Vergleich Mit ähnlichen Verbindungen

    3-Benzofurylmethanol: Lacks the chloro group, making it less reactive in certain chemical reactions.

    7-Chlorobenzofuran: Lacks the methanol group, affecting its solubility and reactivity.

    Benzofuran: The parent compound without any substituents, used as a starting material for various derivatives.

Uniqueness: (7-Chloro-3-benzofuryl)methanol is unique due to the presence of both the chloro and methanol groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H7ClO2

Molekulargewicht

182.60 g/mol

IUPAC-Name

(7-chloro-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C9H7ClO2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2

InChI-Schlüssel

DAWHFKLQNUXZBM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)OC=C2CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.